6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine
Beschreibung
The compound 6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine (CAS: 691858-06-7) is a quinazolinimine derivative characterized by a 6,7-dimethoxy-substituted quinazoline core. Key structural features include:
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-(2-phenylethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O2S/c1-33-22-14-20-21(15-23(22)34-2)31-25(32(24(20)30)13-12-17-6-4-3-5-7-17)35-16-18-8-10-19(11-9-18)26(27,28)29/h3-11,14-15,30H,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUNELPNXAWMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)C(F)(F)F)CCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6,7-Dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- A quinazoline core
- Dimethoxy and phenethyl substituents
- A trifluoromethylbenzyl sulfanyl group
This unique structure contributes to its biological activity and interaction with various biological targets.
Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. A study highlighted that modifications in the quinazoline structure could enhance efficacy against various pathogens. Specifically, compounds similar to 6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine demonstrated potent antibacterial and antifungal activities in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antiparasitic Activity
In a phenotypic screening campaign, quinazoline derivatives were identified for their potential against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The compound exhibited promising in vitro activity, leading to significant reductions in worm burden in mouse models when used alongside praziquantel . This suggests its potential as a co-treatment option.
The mechanisms through which 6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine exerts its effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or replication.
- Cellular Interference : It could disrupt cellular processes in pathogens, leading to reduced viability.
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Physicochemical Properties
The following table summarizes key analogues and their structural differences:
Key Differences and Implications
Position 3 Substituents: Phenethyl vs. Furylmethyl: The phenethyl group in the target compound likely improves lipophilicity compared to the smaller, oxygen-containing furylmethyl group in 691858-04-4. This could enhance blood-brain barrier penetration in therapeutic contexts . Chloro-Methoxybenzyl vs.
Position 2 Substituents: Benzylsulfanyl vs. Pyridinylmethylsulfanyl: The pyridinylmethylsulfanyl group in 691868-98-1 introduces a basic nitrogen, which may alter solubility and hydrogen-bonding interactions compared to the non-polar benzylsulfanyl group .
In contrast, the methoxy group in 477848-72-9 is electron-donating, which may reduce binding affinity in certain enzyme inhibitors .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (estimated >500 g/mol) compared to 691858-04-5 (475.49 g/mol) may reduce aqueous solubility, a common challenge in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
